molecular formula C19H20ClNO4 B11982496 Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate

Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate

Cat. No.: B11982496
M. Wt: 361.8 g/mol
InChI Key: GGGWZLGRMXMNMT-UHFFFAOYSA-N
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Description

Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate is a chemical compound with the molecular formula C20H22ClNO4 and a molecular weight of 375.856 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group and an acetylamino benzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate typically involves the reaction of 4-chlorophenoxyacetic acid with isobutyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

2-methylpropyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H20ClNO4/c1-13(2)11-25-19(23)14-3-7-16(8-4-14)21-18(22)12-24-17-9-5-15(20)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22)

InChI Key

GGGWZLGRMXMNMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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